

AAL-149: An Independent Review of a Novel TRPM7 Inhibitor

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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the research findings concerning **AAL-149**, a novel inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. It offers a comparative analysis of **AAL-149** with its parent compound, FTY720 (Fingolimod), and other TRPM7 inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Comparative Analysis of TRPM7 Inhibitors

AAL-149 has emerged as a selective inhibitor of the TRPM7 ion channel, a protein implicated in various physiological and pathological processes, including inflammation.^{[1][2]} Unlike its parent compound FTY720, **AAL-149** is a non-phosphorylatable analog, meaning it does not target sphingosine-1-phosphate receptors (S1PRs), which are responsible for the immunosuppressive effects of FTY720-phosphate.^{[1][2]} This selectivity makes **AAL-149** a valuable tool for specifically studying the role of TRPM7.

The inhibitory potency of **AAL-149** on TRPM7 has been quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **AAL-149** and other relevant compounds.

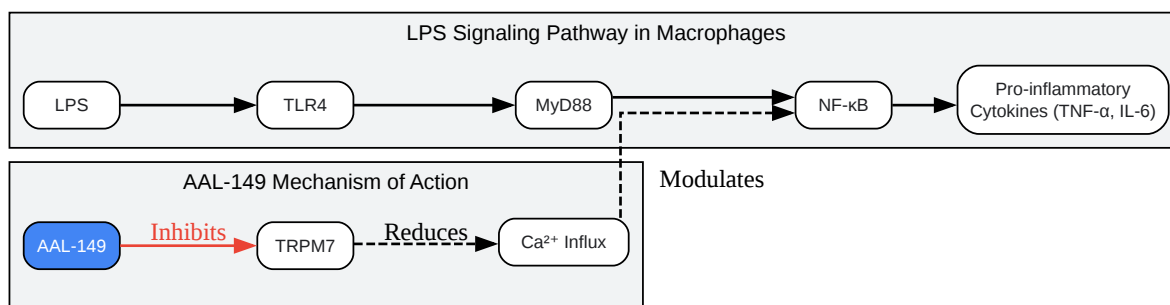
Compound	Target	IC50 (μM)	Cell Type	Reference
AAL-149	TRPM7	1.081	HEK 293T	[2][3]
VPC01091.4	TRPM7	0.665	HEK 293T	[3]
FTY720 (Fingolimod)	TRPM7	0.72	HEK293	[2][4]
L-threo-sphingosine	TRPM7	3.379	HEK 293T	[3]
NS8593	TRPM7	1.6	-	[4]
2-APB	TRPM7	-	Jurkat T cells	[4]
SKF-96365	TRPM7	-	RBL cells	[4]
Spermine	TRPM7	2.3	RBL cells	[4]

In Vitro and In Vivo Efficacy

Research indicates that **AAL-149**, along with its analog VPC01091.4, can effectively blunt the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[1][2] This suggests a direct anti-inflammatory effect mediated through TRPM7 inhibition. While in vivo studies have primarily focused on VPC01091.4, the similar mechanism of action and potency of **AAL-149** suggest comparable efficacy. In a mouse model of endotoxemia, VPC01091.4 demonstrated significant anti-inflammatory effects, reducing systemic inflammation.[1][2]

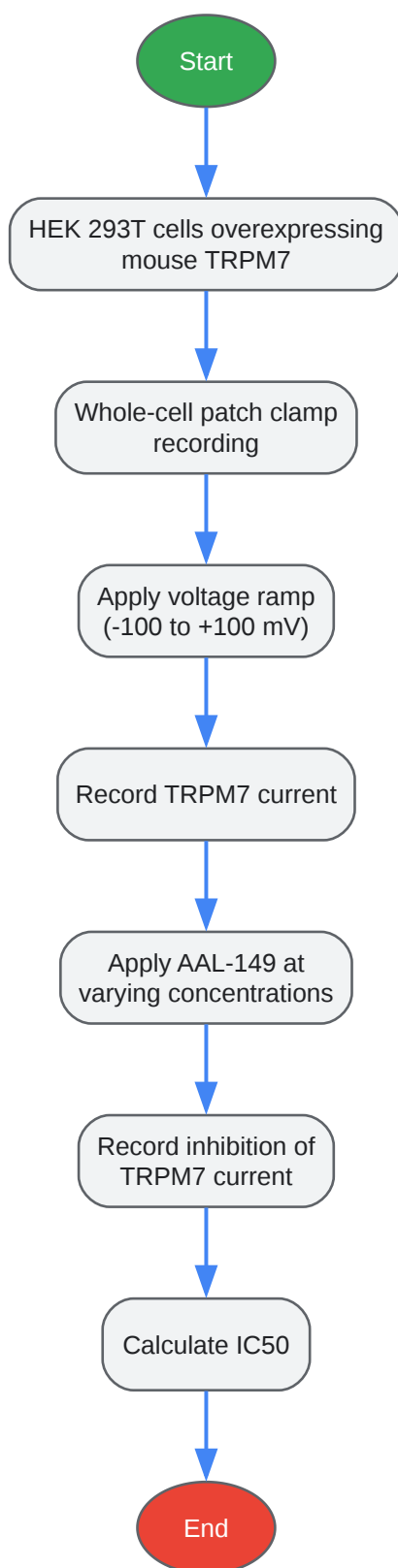
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.



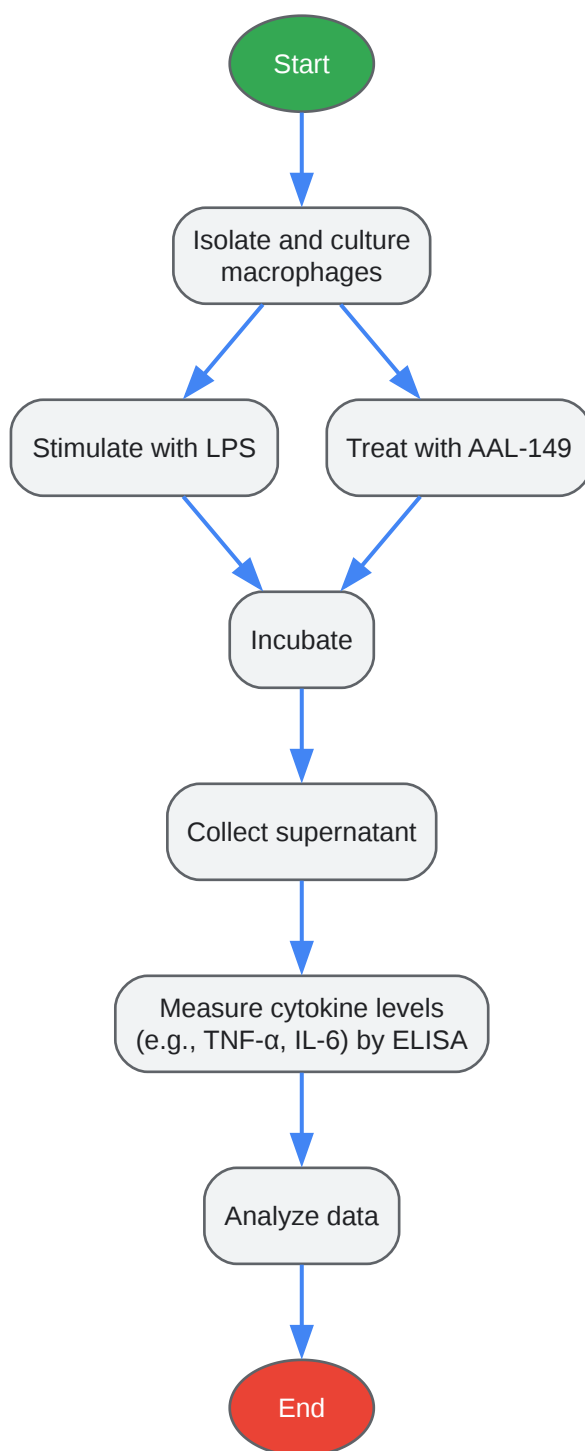
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AAL-149 inhibits LPS-induced inflammation via TRPM7.



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Workflow for Patch Clamp Electrophysiology.



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Workflow for In Vitro Cytokine Production Assay.

Detailed Experimental Protocols

Patch Clamp Electrophysiology for TRPM7 Current Measurement

Objective: To determine the inhibitory effect of **AAL-149** on TRPM7 channel activity.

Cell Line: HEK 293T cells overexpressing mouse TRPM7.

Solutions:

- External Solution (in mM): 140 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl₂, 10 HEPES, pH 7.4 (adjusted with NaOH).
- Internal Pipette Solution (in mM): 115 Cs-gluconate, 3 NaCl, 0.75 CaCl₂, 10 HEPES, 10 HEDTA, 1.8 Cs4-BAPTA, 2 Na₂ATP, pH 7.3 (adjusted with CsOH).

Procedure:

- HEK 293T cells are transfected with a plasmid encoding mouse TRPM7.
- Whole-cell patch clamp recordings are performed on transfected cells.
- A voltage ramp from -100 mV to +100 mV is applied to elicit TRPM7 currents.
- Baseline TRPM7 currents are recorded.
- **AAL-149** is applied to the bath solution at varying concentrations.
- The effect of **AAL-149** on the TRPM7 current is recorded.
- The concentration-response curve is plotted to calculate the IC₅₀ value.

In Vitro LPS-Induced Cytokine Production Assay

Objective: To assess the anti-inflammatory effect of **AAL-149** on macrophages.

Cell Type: Primary macrophages (e.g., bone marrow-derived macrophages) or macrophage-like cell lines (e.g., RAW 264.7).

Reagents:

- Lipopolysaccharide (LPS) from E. coli.
- **AAL-149** dissolved in a suitable vehicle (e.g., DMSO).
- Cell culture medium (e.g., DMEM) with supplements.
- ELISA kits for detecting specific cytokines (e.g., TNF- α , IL-6).

Procedure:

- Macrophages are seeded in multi-well plates and allowed to adhere.
- Cells are pre-treated with various concentrations of **AAL-149** or vehicle control for a specified time.
- Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
- After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.
- The concentrations of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant are quantified using ELISA.
- The inhibitory effect of **AAL-149** on cytokine production is determined by comparing the results to the LPS-only treated group.

In Vivo Mouse Model of Endotoxemia

Objective: To evaluate the systemic anti-inflammatory efficacy of TRPM7 inhibitors.

Animal Model: C57BL/6 mice.

Reagents:

- Lipopolysaccharide (LPS) from E. coli.
- TRPM7 inhibitor (e.g., VPC01091.4, as a surrogate for **AAL-149**) dissolved in a suitable vehicle.

Procedure:

- Mice are intraperitoneally (i.p.) injected with the TRPM7 inhibitor or vehicle control.
- After a defined pre-treatment period, mice are challenged with a sublethal dose of LPS (i.p.) to induce systemic inflammation.
- At specific time points post-LPS injection, blood samples are collected.
- Serum levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) are measured by ELISA.
- Clinical signs of endotoxemia (e.g., body temperature, activity level) can also be monitored.
- The efficacy of the TRPM7 inhibitor in mitigating the inflammatory response is assessed by comparing the treated group to the LPS-only group.[3][5]

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References

- 1. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide receptors and signal transduction pathways in mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mdpi.com [mdpi.com]
- 5. Acute Inflammatory Response to Endotoxin in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
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